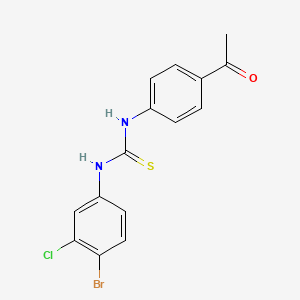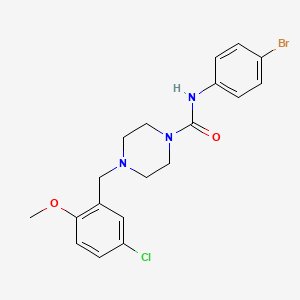![molecular formula C24H22N2O3 B4700671 N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide
説明
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide, also known as BMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BMB is a benzamide derivative that has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, cancer, and neurodegeneration. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cancer. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has also been found to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide can inhibit the proliferation of cancer cells and induce apoptosis. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has also been found to reduce inflammation and oxidative stress in animal models of disease. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has several advantages as a research tool. The compound is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also limitations to using N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide in lab experiments. The compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide. One area of interest is the development of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide analogs with improved solubility and potency. Another area of research is the elucidation of the mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide, which could lead to the development of new therapies for inflammation, cancer, and neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide in humans.
科学的研究の応用
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. Additionally, N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-2-3-15-28-20-8-6-7-18(16-20)23(27)25-19-13-11-17(12-14-19)24-26-21-9-4-5-10-22(21)29-24/h4-14,16H,2-3,15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBOUOEJNBRSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-methoxy-4-methyl-3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4700606.png)
![2-[(ethoxyacetyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4700608.png)
![[9-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4700609.png)
![1-[(2-chloro-4-fluorophenoxy)acetyl]-4-phenylpiperazine](/img/structure/B4700617.png)
![N-(4-tert-butylcyclohexyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4700620.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)



![2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4700659.png)
![3-ethyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700663.png)

![1-(2-furylmethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700700.png)
![ethyl 2-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4700701.png)